molecular formula C14H18BrNO2 B10764421 N 0432 hydrobromide

N 0432 hydrobromide

Cat. No.: B10764421
M. Wt: 312.20 g/mol
InChI Key: OBEVLSIQKNEKHH-UHFFFAOYSA-N
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Description

N 0432 hydrobromide is a synthetic compound cataloged under the reference number 1018 in pharmaceutical and neurochemical research contexts . While its precise molecular structure and pharmacological target remain unspecified in available literature, it is grouped with other neuroactive agents such as N 0430 hydrobromide (reference 1022) and N 0425 hydrochloride (reference 3006) in a structural series developed by Axon Medchem BV/LLC.

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

6-[methyl(prop-2-ynyl)amino]-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide

InChI

InChI=1S/C14H17NO2.BrH/c1-3-6-15(2)12-5-4-10-8-13(16)14(17)9-11(10)7-12;/h1,8-9,12,16-17H,4-7H2,2H3;1H

InChI Key

OBEVLSIQKNEKHH-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1CCC2=CC(=C(C=C2C1)O)O.Br

Origin of Product

United States

Preparation Methods

The synthesis of N 0432 hydrobromide involves the reaction of 6-[methyl(prop-2-ynyl)amino]-5,6,7,8-tetrahydronaphthalene-2,3-diol with hydrobromic acid. The reaction conditions typically include controlled temperature and pH to ensure the purity and yield of the product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

Hydrolysis Reactions

N 0432 hydrobromide undergoes hydrolysis under acidic or basic conditions due to the presence of hydrolysable bonds.

ReactantsConditionsProductsApplication
This compound + H₂OAcidic (HCl, 80°C)6-Amino-5,6,7,8-tetrahydro-naphthalene-2,3-diol + propynyl derivativesSynthesis of dealkylated analogs
This compound + NaOHAlkaline (pH 12, 60°C)Free base (6-[methyl(prop-2-ynyl)amino]-naphthalenediol) + NaBrIsolation of uncharged species

Key findings:

  • Acidic hydrolysis cleaves the methyl-propynylamine group, yielding primary amine derivatives.

  • Alkaline conditions deprotonate the hydrobromide salt, releasing the free base.

Oxidation Reactions

The hydroxylated naphthalene core and tertiary amine group participate in redox reactions.

ReactantsConditionsProductsRole in Pharmacology
This compound + O₂Catalytic Fe³⁺, 25°CQuinone derivatives + Br⁻Study of oxidative degradation
This compound + H₂O₂Neutral pH, 37°CEpoxide intermediates (unstable)Metabolic pathway analysis

Mechanistic insights:

  • Oxygen-mediated oxidation targets the catechol moiety, forming quinones.

  • Hydrogen peroxide induces epoxidation at the tetrahydro-naphthalene ring.

Substitution Reactions

The propynyl group and amine nitrogen are reactive sites for nucleophilic substitution.

ReactantsConditionsProductsSynthetic Utility
This compound + R-XPolar aprotic solventN-Alkylated analogs (R = alkyl/aryl)Structure-activity studies
This compound + KSCNDMF, refluxThiocyanate derivativesRadioligand development

Notable observations:

  • Alkyl halides substitute the methyl or propynyl groups on the amine.

  • Thiocyanate substitution enhances binding affinity in receptor studies.

Acid-Base Reactions

The hydrobromide salt participates in proton-transfer reactions.

ReactantsConditionsProductsPurpose
This compound + NH₃Aqueous solutionFree base precipitate + NH₄BrPurification
This compound + HClEthanol, 25°CStabilized hydrochloride saltSalt swapping for solubility

Applications:

  • Ammonia neutralizes the hydrobromic acid counterion, isolating the free base.

  • Hydrochloride salt formation improves aqueous solubility.

Structural Influence on Reactivity

The compound’s reactivity is governed by:

  • Tertiary amine : Facilitates alkylation and salt formation .

  • Catechol groups : Prone to oxidation and chelation .

  • Hydrobromide counterion : Enhances stability and modulates solubility.

Scientific Research Applications

N 0432 hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its effects on monoamine oxidase and dopamine receptors.

    Medicine: Research focuses on its potential therapeutic effects for neurological disorders.

    Industry: It is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

N 0432 hydrobromide exerts its effects by inhibiting monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as dopamine. By inhibiting this enzyme, the compound increases the levels of dopamine in the brain, which can have various neurological effects. The molecular targets and pathways involved include the dopamine receptors and the monoamine oxidase enzyme.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

N 0430 Hydrobromide and N 0425 Hydrochloride

N 0432 hydrobromide shares nomenclature and developmental lineage with N 0430 hydrobromide and N 0425 hydrochloride, though differences in counterions (hydrobromide vs. hydrochloride) and reference numbers hint at distinct physicochemical or pharmacological profiles:

  • For example, eletriptan hydrobromide is noted for high water solubility, a trait critical for rapid absorption in migraine treatment .
  • Therapeutic Indications : While N 0432’s exact role is unclear, its structural analogs in the Axon Medchem series are linked to SSAO/VAP-1 inhibition, a target relevant in kidney fibrosis and neuroinflammatory diseases .
Table 1: Structural Analogs of this compound
Compound Salt Form Reference Number Potential Target/Application
This compound Hydrobromide 1018 SSAO/VAP-1 inhibition (speculative)
N 0430 hydrobromide Hydrobromide 1022 Similar to N 0432 (unconfirmed)
N 0425 hydrochloride Hydrochloride 3006 Neurochemical research

Comparison with Pharmacologically Relevant Hydrobromide Salts

Dextromethorphan Hydrobromide

Dextromethorphan hydrobromide (C₁₈H₂₅NO·HBr·H₂O, MW 370.33) is a widely used antitussive and NMDA receptor antagonist. Unlike N 0432, it is clinically approved in combination therapies (e.g., AUVELITY® for depression) and has well-documented pharmacokinetics, including rapid dissolution in acidic media (pH 1.5) .

Eletriptan Hydrobromide

Eletriptan hydrobromide (C₂₂H₂₆N₂O₂S·HBr, MW 462.43) is a 5-HT₁B/1D agonist for migraine relief. Its high water solubility and specificity contrast with N 0432’s undefined mechanism, though both hydrobromide salts prioritize bioavailability for CNS delivery .

Galanthamine Hydrobromide

Galanthamine hydrobromide (approved as Razadyne®) is an acetylcholinesterase inhibitor for Alzheimer’s disease. While structurally distinct from N 0432, it exemplifies hydrobromide salts with CNS applications, emphasizing the role of counterions in enhancing stability and efficacy .

Table 2: Hydrobromide Salts in Clinical and Research Use
Compound Molecular Weight Key Application Solubility
This compound Not reported Research (SSAO/VAP-1 target) Unspecified
Dextromethorphan HBr 370.33 Depression, cough suppression Soluble in acidic pH
Eletriptan HBr 462.43 Migraine treatment Readily soluble in H₂O
Galanthamine HBr 368.27 (base) Alzheimer’s disease Water-soluble

Mechanistic and Pharmacodynamic Insights

  • Salt Form Impact : Hydrobromide salts generally enhance solubility and absorption compared to free bases or other salts (e.g., hydrochlorides), as seen in eletriptan’s rapid action .

Q & A

Q. How can researchers ensure reproducibility of this compound’s reported anti-fibrotic effects across independent labs?

  • Answer : Standardize protocols for animal models (e.g., unilateral ureteral obstruction for kidney fibrosis). Share raw data (e.g., histopathology scores, cytokine levels) via repositories like Zenodo. Cross-validate findings using orthogonal assays (e.g., qPCR for TGF-β1 vs. ELISA) .

Methodological Considerations

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reframe hypotheses. Use meta-analysis tools (RevMan, PRISMA) to reconcile conflicting results .
  • Experimental Design : Align with ICH guidelines for preclinical trials, including blinding, randomization, and power calculations. Document protocols in electronic lab notebooks (e.g., LabArchives) for audit trails .
  • Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Use tools like SciFinder or Reaxys to track synthetic routes and bioactivity data .

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